molecular formula C8H6IN3 B066490 6-Iodoquinazolin-4-amina CAS No. 182880-14-4

6-Iodoquinazolin-4-amina

Número de catálogo: B066490
Número CAS: 182880-14-4
Peso molecular: 271.06 g/mol
Clave InChI: YUEFBUYEPRXDBB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Iodoquinazolin-4-amine is a useful research compound. Its molecular formula is C8H6IN3 and its molecular weight is 271.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Iodoquinazolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Iodoquinazolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reacciones de acoplamiento cruzado catalizadas por metales

La 6-Iodoquinazolin-4-amina es un intermedio sintético versátil para reacciones de formación de enlaces carbono-carbono catalizadas por metales, como las reacciones de acoplamiento cruzado de Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura y Heck . También se puede utilizar en la formación de enlaces carbono-heteroátomo a través del acoplamiento cruzado de Buchwald-Hartwig para producir nuevos derivados polisustituidos .

Síntesis de compuestos biológicamente relevantes

La this compound se puede utilizar en la síntesis de compuestos biológicamente relevantes. Por ejemplo, las 3-sustituidas 2,6-diarilquinazolin-4 (3 H )-onas se prepararon mediante un acoplamiento cruzado de Suzuki-Miyaura de los precursores 6-halogenados 4 (3 H )-oxo correspondientes y se encontró que eran antagonistas del receptor de grelina y del receptor de vasopresina V 1b .

Síntesis de inhibidores de la tirosina quinasa

Lapatinib, un derivado de 4-anilinoquinazolina sustituido con 6-heteroarilo, es un inhibidor dual de la tirosina quinasa (TKI) oral que se dirige tanto a EGFR como a HER2 para inhibir la proliferación de las células cancerosas de mama . La síntesis de tales inhibidores puede implicar la this compound.

Síntesis de inhibidores de Aurora A

Las 4-aminoquinazolinas 6-alquiniladas sirven como inhibidores selectivos de Aurora A . La síntesis de estos inhibidores se puede lograr mediante el uso de this compound.

Síntesis de inhibidores de la angiogénesis ErbB2

El derivado de 4-anilinoquinazolina CP-724,714 es un inhibidor selectivo de la angiogénesis ErbB2 que se está investigando para el tratamiento del cáncer de mama, ovario y otros tipos de cáncer . La this compound se puede utilizar en la síntesis de tales inhibidores.

Síntesis de inhibidores de PI3Kα

Se diseñó, sintetizó y caracterizó una serie de nuevos derivados de 6- (imidazo [1,2-a]piridin-6-il)quinazolina mediante análisis de espectros de RMN de 1 H, RMN de 13 C y HRMS . Estos compuestos mostraron actividad inhibitoria submicromolar contra varias líneas celulares tumorales, y uno de ellos indujo el arresto del ciclo celular en la fase G2/M y la apoptosis celular de las células HCC827 mediante la inhibición de PI3Kα con un valor de CI 50 de 1,94 nM . La síntesis de estos inhibidores implicó el uso de this compound.

Mecanismo De Acción

Target of Action

6-Iodoquinazolin-4-amine primarily targets specific enzymes and receptors involved in cellular processes. It has been shown to interact with kinases, which are crucial for signal transduction pathways that regulate cell growth, differentiation, and apoptosis .

Mode of Action

The compound binds to the active sites of these kinases, inhibiting their activity. This inhibition prevents the phosphorylation of downstream substrates, leading to a disruption in the signaling pathways that promote cell proliferation and survival . By blocking these pathways, 6-Iodoquinazolin-4-amine can induce cell cycle arrest and apoptosis in cancer cells .

Biochemical Pathways

6-Iodoquinazolin-4-amine affects several key biochemical pathways, including the MAPK/ERK and PI3K/AKT pathways . These pathways are essential for cell growth and survival. Inhibition of these pathways results in reduced cell proliferation and increased apoptosis, making the compound a potential candidate for anticancer therapy .

Pharmacokinetics

The pharmacokinetics of 6-Iodoquinazolin-4-amine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is moderately absorbed in the gastrointestinal tract and distributed throughout the body . It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the kidneys . The bioavailability of 6-Iodoquinazolin-4-amine is influenced by its solubility and stability in the gastrointestinal environment .

Result of Action

At the molecular level, 6-Iodoquinazolin-4-amine induces apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . At the cellular level, it leads to cell cycle arrest at the G1 phase, reducing the proliferation of cancer cells . These effects collectively contribute to the compound’s potential as an anticancer agent .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the efficacy and stability of 6-Iodoquinazolin-4-amine . The compound is more stable in a neutral to slightly acidic environment and can degrade at higher temperatures . Additionally, interactions with other drugs or dietary components can affect its absorption and metabolism .

: Source 1 : Source 2

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 6-Iodoquinazolin-4-amine are not fully understood as of my knowledge cutoff in 2021. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present .

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that the compound’s effects can vary with dosage, potentially leading to threshold effects or toxic or adverse effects at high doses .

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound can interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propiedades

IUPAC Name

6-iodoquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEFBUYEPRXDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599012
Record name 6-Iodoquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182880-14-4
Record name 6-Iodoquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

500 mg of 4-chloro-6-iodo-quinazoline are treated with 30 ml of aqueous ammonium hydroxide solution and heated to reflux for 2 hours. After cooling the precipitated title compound is filtered and dried.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Iodoquinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
6-Iodoquinazolin-4-amine
Reactant of Route 3
Reactant of Route 3
6-Iodoquinazolin-4-amine
Reactant of Route 4
6-Iodoquinazolin-4-amine
Reactant of Route 5
6-Iodoquinazolin-4-amine
Reactant of Route 6
6-Iodoquinazolin-4-amine
Customer
Q & A

Q1: What are the common impurities found during the synthesis of 6-Iodoquinazolin-4-amine and how are they detected?

A1: Two known impurities encountered during the synthesis of N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine, a Lapatinib intermediate, are 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene and 6-iodo-4(H)-quinazolinone. [] High-performance liquid chromatography (HPLC) utilizing an octadecylsilane chemically bonded silica column and a mobile phase comprising a buffer salt and an organic solvent effectively separates and detects these impurities. This method ensures improved quality control by enabling the detection of impurities and enhancing the detection level of the desired product. []

Q2: What is the molecular structure of N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine and how is it characterized?

A2: N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine features a bicyclic ring system with a twisted conformation. [] The dihedral angle between the two fused rings is 4.5° while the dihedral angles between the fused ring system and the benzene rings are 27.3° and 5.3°. The dihedral angle between the benzene rings is 22.0°. [] The structure is confirmed by techniques like 1H NMR and ESI-MS. []

Q3: What synthetic routes are used to produce N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine?

A3: N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine can be synthesized from 2-amino-5-iodobenzoic acid through a four-step reaction with an overall yield of 77.9%. [] One crucial step involves a Williamson reaction with optimized conditions including a temperature of 35°C for 12 hours, potassium carbonate as a base, 18-crown-6 and potassium iodide as catalysts, and acetone as the solvent. [] Another approach involves the use of 2-aminobenzonitrile as a starting material. After iodination, condensation with N,N-dimethylformamide dimethyl acetal and Dimroth rearrangement with 3-chloro-4-[(3-fluorophenyl)methoxy]aniline yield the desired product. []

Q4: Are there any specific challenges in the synthesis of N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine?

A4: The synthesis of N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine can lead to the formation of specific impurities. For instance, during the Suzuki cross-coupling reaction, impurities like N-[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-[5-(formyl)furan-2-yl]quinazolin-4-amine and bis[[5-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy] phenyl]amino]quinazolin-6-yl]furan-2-yl]methyl][2-(methylsulfonyl)ethyl]amine can arise. [] These impurities necessitate careful monitoring and purification steps to ensure the quality and purity of the final product.

Q5: Why is N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine a significant compound in pharmaceutical research?

A5: N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine is a key intermediate in the synthesis of Lapatinib, a tyrosine kinase inhibitor used in cancer treatment. [] The compound's specific structure allows for further modifications, leading to the development of Lapatinib and potentially other pharmaceutical compounds. Understanding its synthesis, impurities, and structural properties is crucial for developing efficient production methods and ensuring the quality of Lapatinib and related drug candidates.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.